molecular formula C19H20N2O2S B2801616 (6-methoxy-1H-indol-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1797248-12-4

(6-methoxy-1H-indol-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2801616
CAS No.: 1797248-12-4
M. Wt: 340.44
InChI Key: XXJYQXDIJQIFQY-UHFFFAOYSA-N
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Description

(6-methoxy-1H-indol-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a novel synthetic compound offered for research purposes. Its chemical structure incorporates two pharmacologically significant moieties: a 6-methoxy-1H-indole group and a 4-(thiophen-2-yl)piperidine unit. The indole nucleus is a privileged scaffold in medicinal chemistry and is present in numerous biologically active molecules, including neurotransmitters and compounds with documented central nervous system (CNS) activity . Piperidine derivatives are also commonly explored in drug discovery, particularly as components targeting neuroreceptors . The specific research applications and biological activity profile of this compound are yet to be fully characterized in the scientific literature. As a unique molecular architecture, it presents a valuable chemical tool for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening to identify its potential molecular targets . This product is intended for use by qualified research scientists in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-23-15-5-4-14-11-17(20-16(14)12-15)19(22)21-8-6-13(7-9-21)18-3-2-10-24-18/h2-5,10-13,20H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJYQXDIJQIFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6-methoxy-1H-indol-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone represents a significant area of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by an indole moiety and a piperidine structure, which are known for their diverse pharmacological properties.

Chemical Structure

The chemical formula for this compound is C21H20N4O3SC_{21}H_{20}N_{4}O_{3}S with a molecular weight of 408.5 g/mol. The structure features a methoxy group, an indole ring, and a thiophene-substituted piperidine, which may contribute to its biological interactions.

PropertyValue
Molecular FormulaC21H20N4O3S
Molecular Weight408.5 g/mol
CAS Number1797060-54-8

Pharmacological Properties

Research indicates that compounds containing indole and piperidine structures often exhibit a range of biological activities, including:

  • Antidepressant Effects : Indole derivatives are frequently studied for their serotonin receptor modulation, potentially offering antidepressant effects.
  • Antitumor Activity : Some piperidine derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

The proposed mechanism involves the interaction of the compound with neurotransmitter receptors and enzymes. The indole moiety may interact with serotonin receptors, while the piperidine ring could influence neurotransmitter transporters, leading to alterations in mood and cognition.

Study 1: Antidepressant Activity

A study evaluating the antidepressant potential of similar indole-piperidine compounds found that these molecules significantly reduced depressive-like behaviors in rodent models. The results indicated that the compound modulated serotonin levels effectively, suggesting a similar potential for this compound.

Study 2: Antitumor Effects

In vitro studies have demonstrated that related compounds induce apoptosis in cancer cell lines. The mechanism was attributed to the activation of caspase pathways and inhibition of proliferation markers. This suggests that this compound may also exhibit similar antitumor properties.

Toxicity and Safety Profile

Preliminary assessments indicate that compounds with similar structures tend to have low cytotoxicity, making them attractive candidates for further pharmacological development. However, detailed toxicological studies are necessary to establish a comprehensive safety profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Piperidine/Piperazine Substituent Linker Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: (6-Methoxy-1H-Indol-2-yl)(4-(Thiophen-2-yl)Piperidin-1-yl)Methanone Indole 4-(Thiophen-2-yl)piperidine Methanone C19H20N2O2S 340.44 Thiophene enhances lipophilicity
Analog 1: (6-Methoxy-1H-Indol-2-yl){4-[3-(Isopropylamino)Pyridin-2-yl]Piperazin-1-yl}Methanone Indole 4-[3-(Isopropylamino)pyridin-2-yl]piperazine Methanone C22H27N5O2 393.48 Piperazine and pyridine improve solubility
Analog 2: (6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)(4-(2-(Trifluoromethyl)Phenyl)Piperidin-1-yl)Methanone Imidazopyridazine 4-(2-(Trifluoromethyl)phenyl)piperidine Methanone C23H20F3N5O2 463.43 Trifluoromethyl enhances metabolic stability
Analog 3: 4-(Thiophen-2-yl)-1-(4-(4-(Trifluoromethyl)Phenyl)Piperidin-1-yl)Butan-1-one None (simple ketone) 4-(4-(Trifluoromethyl)phenyl)piperidine Butanone C20H20F3NO2S 395.44 Butanone linker increases flexibility
Analog 4: (4-Benzylpiperazin-1-yl)-(1H-Indol-2-yl)Methanone Indole 4-Benzylpiperazine Methanone C20H21N3O 319.40 Benzyl group boosts lipophilicity

Q & A

Q. Optimization Considerations :

  • Solvent selection (e.g., dichloromethane for acylation, THF for coupling) .
  • Temperature control (e.g., 0–5°C for acid-sensitive steps, reflux for coupling) .
  • Catalysts: Pd(PPh₃)₄ for cross-coupling, AlCl₃ for Friedel-Crafts .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Thiophene couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C78–84%95%
Methanone formationAcyl chloride, NEt₃, DCM70–75%92%

Basic: How is structural integrity confirmed for this compound?

Methodological Answer:
Analytical techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Methoxy protons (~δ 3.8 ppm), aromatic indole/thiophene signals (δ 6.5–7.5 ppm) .
    • ¹³C NMR : Ketone carbonyl (~δ 200 ppm), piperidine carbons (δ 40–60 ppm) .
  • HPLC : Retention time consistency (e.g., 13.0–13.5 min, C18 column) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion (e.g., [M+H]⁺ at m/z 379.1543) .

Validation : Cross-check with crystallographic data (if available) to confirm bond angles/lengths in the piperidine-thiophene system .

Advanced: How do electronic effects of substituents influence reactivity?

Methodological Answer:

  • Methoxy Group : Electron-donating effect stabilizes the indole ring, enhancing nucleophilic aromatic substitution but reducing electrophilic attack .
  • Thiophene Ring : Electron-withdrawing sulfur atoms increase electrophilicity at the piperidine nitrogen, facilitating protonation in acidic media .

Q. Experimental Validation :

  • Hammett Studies : Compare reaction rates of derivatives (e.g., methoxy vs. nitro substituents) to quantify electronic contributions .
  • DFT Calculations : Predict charge distribution (e.g., LUMO localization on the ketone group) .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:
Common discrepancies arise from:

  • Purity Variability : Impurities >5% (e.g., unreacted intermediates) skew activity. Validate with orthogonal methods (NMR + HPLC) .
  • Assay Conditions : pH-dependent protonation of the piperidine nitrogen alters receptor binding . Standardize buffer systems (e.g., PBS pH 7.4 vs. 6.5).
  • Metabolic Instability : Use liver microsome assays to identify labile sites (e.g., thiophene oxidation) .

Case Study : A 20% variance in IC₅₀ values between labs was traced to differing DMSO concentrations (0.1% vs. 1%), affecting solubility .

Advanced: What strategies optimize SAR for neurotransmitter receptor binding?

Methodological Answer:

  • Scaffold Modifications :
    • Replace thiophene with furan (less electronegative) to reduce off-target binding .
    • Introduce methyl groups to the piperidine ring to enhance lipophilicity and blood-brain barrier penetration .
  • Functional Assays :
    • Radioligand displacement (e.g., ³H-serotonin for 5-HT receptors) .
    • Calcium flux assays in HEK293 cells expressing dopamine D2 receptors .

Q. Table 2: SAR Data for Analogues

Modification5-HT2A Ki (nM)D2 Ki (nM)LogP
Thiophene12 ± 285 ± 103.1
Furan25 ± 3120 ± 152.8
Piperidine-CH₃10 ± 170 ± 83.5

Advanced: How to design stability studies for this compound?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) .
  • Analytical Endpoints :
    • HPLC-PDA : Detect photodegradants (e.g., thiophene sulfoxide at tR 10.2 min) .
    • LC-MS/MS : Identify oxidative metabolites (e.g., m/z 395.1498 for ketone → carboxylic acid) .
  • Stabilizers : Add antioxidants (e.g., BHT) to formulations if thiophene oxidation is observed .

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